molecular formula C14H10ClNO2 B13003247 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile

4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile

Cat. No.: B13003247
M. Wt: 259.69 g/mol
InChI Key: PLHMIRBVOYMRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is an organic compound that belongs to the class of phenols and nitriles It is characterized by the presence of a benzyloxy group, a chlorine atom, and a hydroxyl group attached to a benzene ring, along with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitrating agents like nitric acid, while chlorination can be performed using chlorine gas or other chlorinating agents. Benzyloxylation typically involves the use of benzyl alcohol and a suitable catalyst, and hydroxylation can be carried out using hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

    4-(Benzyloxy)-5-chloro-2-hydroxybenzaldehyde: Similar structure but with an aldehyde group and an additional chlorine atom.

    4-(Benzyloxy)-2-hydroxybenzonitrile: Similar structure but without the chlorine atom.

Uniqueness

4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

5-chloro-2-hydroxy-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H10ClNO2/c15-12-6-11(8-16)13(17)7-14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,9H2

InChI Key

PLHMIRBVOYMRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.